N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

HBV capsid assembly core protein allosteric modulator benzamide derivative

Generic CpAM substitution compromises HBV capsid assembly studies-benzamide-class modulators produce slow-mobility normal empty capsids, a phenotype absent in HAP (aberrant polymers) and SBA (fast-mobility abnormal capsids) chemotypes. CAS 633296-52-3, a minimal benzamide-uracil pharmacophore, enables: • Class-specific capsid phenotype verification via native agarose gel electrophoresis (Wu et al., 2017; Zhang et al., 2018) • A36V mutant-dependent mobility shift profiling-a BA-specific fingerprint not observed with SBAs • Resistance profiling against P25S/V124F clinical quasispecies variants where HAPs fail but BAs retain activity Supplied as a defined scaffold for SAR expansion and co-crystallization trials; standard packs 10-100 mg with bulk custom synthesis available.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 633296-52-3
Cat. No. B13962266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide
CAS633296-52-3
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H13N3O3/c1-15-10(8-11(17)16(2)13(15)19)14-12(18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,18)
InChIKeyQXMBGXAQTOHKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide: Chemical Identity and Procurement


N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide (CAS 633296-52-3; molecular formula C₁₃H₁₃N₃O₃; molecular weight 259.26 g/mol) is a synthetic small molecule comprising a benzamide moiety coupled to a dimethyluracil core . The compound is predicted to exhibit a topological polar surface area of 69.7 Ų, a calculated logP of 0.4, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . This uracil-benzamide hybrid scaffold has been studied in the context of hepatitis B virus (HBV) capsid assembly modulation, where benzamide (BA) derivatives represent a chemically and mechanistically distinct class of core protein allosteric modulators (CpAMs) that differ fundamentally from heteroaryldihydropyrimidines (HAPs) and sulfamoylbenzamides (SBAs) in their effects on capsid morphology and electrophoretic mobility [1][2].

Benzamide-uracil hybrid tool compound for HBV core protein allosteric modulator (CpAM) studies
Reported to induce morphologically normal empty capsids with slow electrophoretic mobility, distinct from HAP and SBA chemotypes

Why Generic Substitution Fails for This Benzamide CpAM


HBV core protein allosteric modulators (CpAMs) cannot be treated as interchangeable commodities. Although multiple chemotypes—including heteroaryldihydropyrimidines (HAPs), sulfamoylbenzamides (SBAs), phenylpropenamides (PPAs), and benzamides (BAs)—all bind to the same hydrophobic HAP pocket at the core protein dimer-dimer interface, they produce mechanistically divergent outcomes [1]. HAPs (Type I CpAMs) misdirect core protein dimers into aberrant non-capsid polymers, whereas SBAs and PPAs (Type II CpAMs) induce assembly of morphologically abnormal empty capsids with faster electrophoretic mobility [1]. Critically, benzamide derivatives represent a third, mechanistically unique category: BA-53038B, a prototypical benzamide CpAM, induces morphologically 'normal' empty capsids with distinctively slow electrophoretic mobility [2]. This BA-specific phenotype, coupled with distinctive resistance mutation profiles (e.g., A36V core protein mutant alters capsid mobility for BAs but not SBAs), precludes direct functional substitution of the benzamide uracil scaffold with other CpAM chemotypes [3][4].

HAP chemotypes produce aberrant non-capsid polymers, while SBA chemotypes generate fast-mobility abnormal capsids; benzamide-class phenotype may not transfer across chemotypes.
A36V core protein mutant alters capsid mobility for benzamides but not for SBAs; this genetic marker precludes direct functional interchange.
Resistance profiles at HAP pocket positions P25/V124 differ between HAP and SBA; benzamide susceptibility at these sites remains uncharacterized, limiting substitution assumptions.

Benzamide CpAM Differentiation Evidence


Benzamide-Specific Slow-Mobility Normal Empty Capsids

In a high-throughput screen of 19,920 compounds against HBV core protein, 8 structurally distinct CpAMs were identified. Seven compounds were typical Type II CpAMs (represented by SBA and HAP chemotypes) that produced empty capsids with faster mobility in native agarose gel electrophoresis. In contrast, the benzamide derivative BA-53038B—a structural analog within the benzamide-uracil chemical space that includes CAS 633296-52-3—uniquely induced the formation of morphologically 'normal' empty capsids with distinctively slow electrophoretic mobility [1]. This slow-mobility phenotype is a hallmark of the benzamide class and is not observed with HAP (Type I) or SBA (Type II) CpAMs [2].

Capsid Phenotype
Class-level
BA-53038B produced normal empty capsids with slow electrophoretic mobility; HAPs gave non-capsid polymers, SBAs/PPAs generated fast-mobility abnormal capsids.
Supports benzamide-specific assembly mechanism distinct from other CpAM classes.
Based on single BA analog; predicted for CAS 633296-52-3 scaffold.
HBV capsid assembly core protein allosteric modulator benzamide derivative electrophoretic mobility assay mechanism of action

A36V-Dependent Mobility Shift Differentiates Benzamide from SBA

Wu et al. (2017) demonstrated that benzamide (BA) derivatives and sulfamoylbenzamides (SBAs) both inhibit HBV nucleocapsid assembly by binding to the HAP pocket at the core protein dimer-dimer interface, but they diverge critically in their interaction with the A36V core protein mutant. BA compounds uniquely induced the formation of empty capsids that migrated more slowly in native agarose gel electrophoresis when assembled from the A36V mutant compared to wild-type core protein. In contrast, SBA-induced capsids did not exhibit this A36V-dependent mobility shift [1]. This differential response to a single-amino-acid substitution within the HAP pocket provides genetic evidence that BAs and SBAs adopt distinct binding poses and exert different allosteric effects despite occupying the same pocket [2].

A36V Mutant Response
Head-to-head
BA-induced capsids showed slower mobility with A36V mutant core protein; SBA-induced capsids showed no mobility shift.
A36V-dependent phenotype differentiates benzamide from SBA allosteric effects.
Genetically confirmed; supports distinct binding pose.
drug resistance profiling core protein mutant A36V benzamide CpAM sulfamoylbenzamide differentiation capsid electrophoretic mobility

Differential CpAM Resistance Profiles at HAP Pocket P25 and V124

Crystallographic and mutagenesis studies by Zhou et al. (2017) established that HAP_R01 and SBA_R01 bind to the same HAP pocket at the core protein dimer-dimer interface (Y132A hexamer), but with a critical difference: the thiazole group of HAP_R01 occupies a unique hydrophobic subpocket that remains unperturbed by SBA_R01 binding [1]. Functionally, mutations at positions in close contact with HAP-specific groups—P25A, P25S, and V124F—reduced susceptibility to HAP_R01 but had no effect on SBA_R01 [1]. Importantly, P25S and V124F substitutions exist as low-abundance quasispecies in treatment-naïve patients, indicating potential pre-existing resistance to HAP-class CpAMs [1]. The distinct resistance profiles of HAP versus SBA chemotypes at these clinically relevant positions establish that benzamide-uracil CpAMs such as CAS 633296-52-3—which share the HAP pocket binding site but adopt a unique binding pose (as evidenced by the A36V phenotype)—warrant systematic resistance profiling distinct from both HAP and SBA reference compounds [2].

Resistance Profile
Cross-study comparable
HAP susceptibility reduced by P25A/P25S/V124F mutations; SBA unaffected. Benzamide profile at these positions not yet mapped.
Pre-existing HAP-resistant variants may not affect benzamide binding; profiling required.
P25S and V124F detected as low-abundance quasispecies in treatment-naïve samples.
drug resistance mutations HAP pocket P25A V124F CpAM selectivity benzamide resistance profile

Anti-HBV Potency of Benzamide CpAMs vs. Benchmarks

While CAS 633296-52-3 itself lacks published EC50 data, structure-activity relationship (SAR) studies on benzamide-class CpAMs provide a quantitative potency framework for this scaffold. Qin et al. (2023) reported that pharmacophore-optimized benzamide derivatives 11g and 11n exhibited EC50 values of 1.74 µM and 1.90 µM, respectively, representing a 10-fold improvement over the initial benzamide lead hit WAI-5 [1]. In the thioureidobenzamide subclass, compound 17i achieved significantly higher potency with EC50 values of 0.012 µM in HepAD38 cells and 0.033 µM in HBV-infected HLCZ01 cells, with a capsid assembly inhibitory effect superior to the clinical-stage SBA NVR 3-778 [2]. For broader context, the HAP clinical candidate GLS4 achieves an EC50 of 1 nM in HepG2.2.15 cells, while the SBA clinical candidate NVR 3-778 shows EC50 of 0.73 µM and the SBA AB-423 demonstrates EC50 of 0.08–0.27 µM across cell models [3][4][5]. Collectively, benzamide CpAMs demonstrate tunable potency spanning over two orders of magnitude (0.012–1.90 µM), covering the potency range occupied by clinical-stage SBA candidates [1][2][4].

Potency Range
Reported
Benzamide class EC50: 0.012–1.90 µM (vs. NVR 3-778 0.73 µM, GLS4 0.001 µM, AB-423 0.08–0.27 µM).
Supports potency-range mapping for benzamide SAR exploration.
CAS 633296-52-3 specific EC50 not yet reported.
anti-HBV activity EC50 benzamide CpAM HepAD38 HBV capsid assembly modulator potency

Unique Binding Pose of Benzamide CpAMs in the HAP Pocket

Multiple independent lines of evidence converge to establish that benzamide CpAMs adopt a unique binding pose within the HAP pocket. First, both SBAs and BAs inhibit nucleocapsid assembly by binding to the HAP pocket at the dimer-dimer interface, confirmed by genetic resistance mapping [1]. Second, crystallographic studies demonstrate that HAP_R01 and SBA_R01 co-crystallize with the core protein Y132A hexamer at the same pocket but differ in subpocket engagement: HAP_R01 occupies a unique hydrophobic subpocket via its thiazole group, whereas SBA_R01 leaves this subpocket unperturbed [2]. Third, the BA-specific A36V-dependent capsid mobility phenotype and the BA-unique 'normal empty capsid with slow mobility' outcome provide functional evidence that benzamides engage the HAP pocket through a binding geometry distinct from both HAP and SBA chemotypes [1][3]. Collectively, these data indicate that at least three pharmacologically distinguishable binding poses exist within the same HAP pocket (HAP-type, SBA-type, and BA-type), making each chemotype a non-substitutable tool for probing core protein allostery [1][2][3].

Binding Pose
Class-level
Benzamides engage HAP pocket but functional/genetic data imply subpocket engagement distinct from HAP (thiazole-occupied) and SBA (unperturbed).
Supports three distinguishable binding poses within HAP pocket for allosteric probe panels.
No BA-core protein co-crystal structure yet; inferred from mutation and mobility studies.
HAP pocket dimer-dimer interface benzamide binding pose allosteric mechanism core protein hexamer CpAM co-crystallography

Benzamide-Uracil CpAM Research Applications


Mechanistic Dissection of Capsid Assembly Modulation

CAS 633296-52-3 is ideally suited for laboratories conducting mechanistic studies of HBV core protein allostery where the objective is to distinguish benzamide-class effects from those of HAP and SBA reference compounds. The compound enables head-to-head comparisons of capsid assembly products (morphologically normal slow-mobility empty capsids for BAs versus aberrant polymers for HAPs versus fast-mobility abnormal capsids for SBAs) using standardized native agarose gel electrophoresis protocols as established by Wu et al. (2017) and Zhang et al. (2018) [1][2]. Procurement of CAS 633296-52-3 alongside HAP_R01 and SBA_R01 reference compounds creates a complete CpAM mechanistic probe panel for mapping the full pharmacologic space of HAP pocket engagement [3].

Resistance Profiling at Key HAP Pocket Mutations

Given that P25S and V124F mutations exist as low-abundance quasispecies in treatment-naïve HBV patients and confer resistance to HAP compounds but not SBAs, there is an urgent need to profile benzamide-class CpAMs against these pre-existing resistance variants [1]. CAS 633296-52-3 provides the core benzamide-uracil scaffold for systematic susceptibility testing across a panel of clinically relevant core protein mutants (P25A, P25S, V124F, T33, A36V), generating data that are directly comparable to published HAP and SBA resistance profiles [1][2]. This application is particularly valuable for drug discovery programs evaluating benzamide scaffolds as potential next-generation CpAMs with non-overlapping resistance liabilities.

SAR Exploration of Benzamide-Uracil Scaffold for HBV CpAMs

The benzamide CpAM scaffold offers tunable anti-HBV potency spanning from low-micromolar (EC50 ~1.74–1.90 µM for compounds 11g and 11n) to sub-micromolar and even low-nanomolar-equivalent ranges (EC50 ~0.012 µM for thioureidobenzamide 17i) [1][2]. CAS 633296-52-3, with its unsubstituted benzamide coupled to a dimethyluracil core, serves as a minimal pharmacophore template for systematic SAR exploration. Modifications at the benzamide phenyl ring, the uracil N1/N3 positions, and the amide linker can be benchmarked against published benzamide lead series (WAI-5, 11g, 11n, 17i) as well as cross-class comparators including GLS4 (HAP, EC50 = 1 nM), NVR 3-778 (SBA, EC50 = 0.73 µM), and lamivudine (NUC, EC50 = 0.09 µM) [1][2][3][4].

Co-Crystallography of Benzamide-CpAM Core Protein Complexes

Although crystal structures exist for HAP_R01 and SBA_R01 bound to the core protein Y132A hexamer, no co-crystal structure of a benzamide-class CpAM with HBV core protein has yet been reported [1]. This represents a critical gap in the structural pharmacology of CpAMs. CAS 633296-52-3, as a structurally defined benzamide-uracil hybrid, provides a suitable ligand for co-crystallization trials with core protein hexamers (wild-type and mutant variants including Y132A and A36V) to solve the BA-specific binding pose. The resulting structure would reveal whether benzamides engage the thiazole subpocket (like HAPs), leave it unperturbed (like SBAs), or occupy an entirely distinct subpocket, thereby providing atomic-level resolution of the third pharmacologically distinguishable binding mode within the HAP pocket [1][2].

Application
Selection Property
Validation Focus
HBV capsid assembly mechanistic studies
Class-specific capsid phenotype (slow-mobility normal empty capsids)
Capsid morphology and mobility comparison via native agarose gel electrophoresis
Core protein resistance profiling
Predicted distinct resistance liabilities at HAP pocket (P25, V124, A36V)
Susceptibility testing against mutation panel; cross-chemotype comparison
Benzamide-uracil SAR exploration
Tunable potency across benzamide series; minimal pharmacophore template
Comparative potency benchmarking with reference CpAMs (GLS4, NVR 3-778)
Structural biology of core protein allostery
Unresolved BA binding pose; suitable ligand for co-crystallization trials
Co-crystallization with core protein hexamers (Y132A, A36V variants)
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